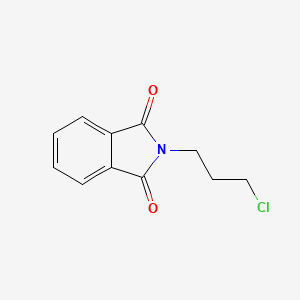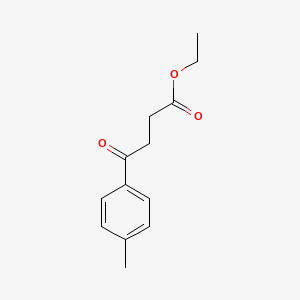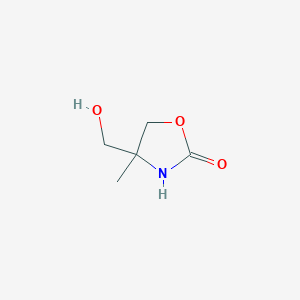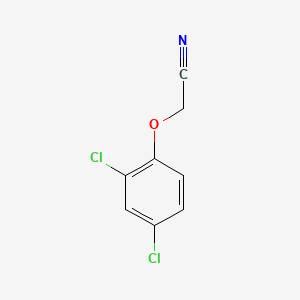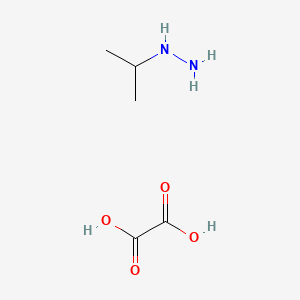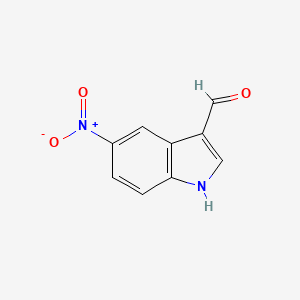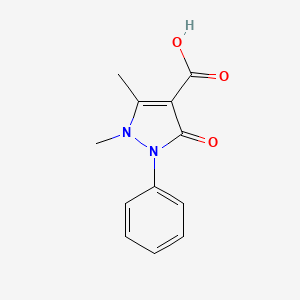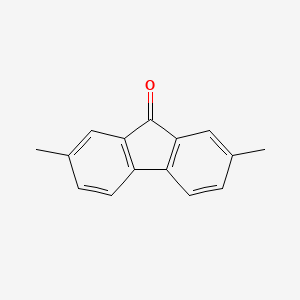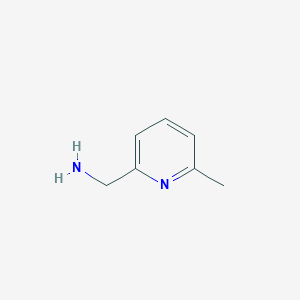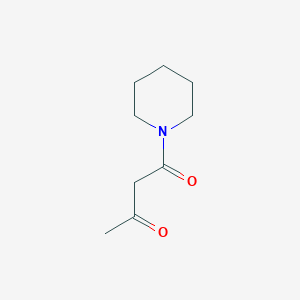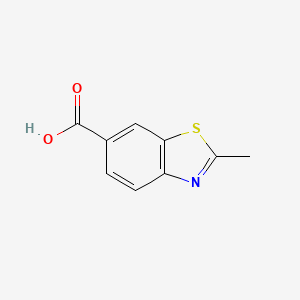
1-carboximida de piperidina
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest due to their application in pharmaceuticals and fine chemicals. Paper describes a one-pot cascade synthesis of chiral mono- and disubstituted piperidines and pyrrolidines using a combination of biocatalysts. This method achieves high conversion and selectivity, which is important for the synthesis of enantiomerically pure compounds. Paper explores the synthesis of piperidine-related alkaloids using a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, which is a novel chiral building block. The desymmetrization of this compound is a key step in the synthesis process. Paper details an efficient asymmetric synthesis of a piperidine dicarboxylate, which is an intermediate for nociceptin antagonists, highlighting the importance of stereochemistry in the synthesis of piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their chemical behavior and biological activity. Paper discusses a molecular complex formed by piperidine with CO2 and H2O, which is reversible and decomposes at room temperature. The structure of this complex is compared to a previously reported 4-methylpiperidine carboxylate. Paper provides insights into the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, including its orthorhombic crystal system and the chair conformation of the piperidine ring. Paper and both describe the structural characterization of piperidine complexes with tartaric acid, revealing the importance of hydrogen bonding in the formation of these complexes.
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be complex and are influenced by the structure of the compounds. Paper identifies a piperidine carboxamide as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), with the molecular interactions within the ALK kinase domain being critical for its inhibitory activity. Paper discusses the use of piperidine carboxylic acids in combinatorial chemistry to create oligosaccharide analogues, which are screened as glycosidase inhibitors. This demonstrates the versatility of piperidine derivatives in chemical reactions and their potential as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are determined by their molecular structures and the interactions they can form. Paper and both highlight the role of hydrogen bonding in the formation of molecular complexes involving piperidine. These interactions are reversible and can influence the stability and reactivity of the compounds. The crystallographic studies in papers , , and provide detailed information on the conformation and bonding within the crystal structures of piperidine derivatives, which are essential for understanding their physical properties.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina
La 1-carboximida de piperidina sirve como un intermedio clave en la síntesis de una amplia gama de derivados de piperidina. Estos derivados son cruciales para el diseño de medicamentos debido a su presencia en más de veinte clases de productos farmacéuticos . La versatilidad de la this compound permite la formación de piperidinas sustituidas, spiropiperidinas, piperidinas condensadas y piperidinonas a través de reacciones intra e intermoleculares .
Mecanismo De Acción
Target of Action
Piperidine-1-carboximidamide primarily targets EGFR (Epidermal Growth Factor Receptor) , BRAF (B-Raf Proto-Oncogene) , and CDK2 (Cyclin-Dependent Kinase 2) . These proteins play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies.
Mode of Action
Piperidine-1-carboximidamide interacts with its targets by inhibiting their activity. It has been found to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by Piperidine-1-carboximidamide affects multiple signaling pathways. These include the MAPK/ERK pathway (mitogen-activated protein kinases/extracellular signal-regulated kinases) and the PI3K/Akt pathway (phosphoinositide 3-kinase/protein kinase B), both of which are involved in cell proliferation, survival, and differentiation .
Result of Action
The molecular and cellular effects of Piperidine-1-carboximidamide’s action primarily involve the inhibition of cancer cell proliferation. By targeting and inhibiting key proteins like EGFR, BRAF, and CDK2, this compound disrupts critical signaling pathways in cancer cells, leading to reduced cell proliferation and survival .
Safety and Hazards
Safety precautions should be taken when handling Piperidine-1-carboximidamide. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Piperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as EGFR (Epidermal Growth Factor Receptor), BRAF (B-Raf proto-oncogene), and CDK2 (Cyclin-Dependent Kinase 2). These interactions are crucial as they can inhibit the activity of these enzymes, leading to potential therapeutic effects, especially in cancer treatment . The compound’s ability to bind to these enzymes and inhibit their function highlights its importance in biochemical research.
Cellular Effects
The effects of piperidine-1-carboximidamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, piperidine-1-carboximidamide can inhibit the proliferation of cancer cells by targeting key signaling pathways such as those mediated by EGFR and BRAF . Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, piperidine-1-carboximidamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes like EGFR, BRAF, and CDK2 by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells. Furthermore, piperidine-1-carboximidamide can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperidine-1-carboximidamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine-1-carboximidamide remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell proliferation and survival.
Dosage Effects in Animal Models
The effects of piperidine-1-carboximidamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and reducing tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Piperidine-1-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further influence cellular processes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of piperidine-1-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
Piperidine-1-carboximidamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and other biomolecules, ultimately determining its efficacy in biochemical and cellular processes.
Propiedades
IUPAC Name |
piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c7-6(8)9-4-2-1-3-5-9/h1-5H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUYRYYUKNNNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276834 | |
| Record name | Piperidine-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4705-39-9 | |
| Record name | Piperidine-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biological activity of Piperidine-1-carboximidamide?
A1: While the provided research doesn't directly investigate the biological activity of Piperidine-1-carboximidamide itself, one study focuses on closely related biguanide derivatives. These derivatives, N-[amino(imino)methyl]morpholine-4-carboximidamide (I) and N-[amino(imino)methyl]piperidine-1-carboximidamide (II), demonstrated a neuroprotective effect in a rat model of cerebral ischemia-reperfusion injury []. The study suggests these compounds act by reducing free radical oxidation and influencing glutathione levels in the brain and blood serum []. This information hints at potential therapeutic applications for biguanide derivatives, including Piperidine-1-carboximidamide, in conditions involving oxidative stress.
Q2: What is the structural characterization of Piperidine-1-carboximidamide?
A2: Piperidine-1-carboximidamide (C6H13N3) exhibits distinct structural features []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

